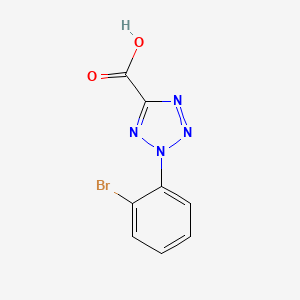![molecular formula C19H17N3O4 B2862344 3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid CAS No. 1797335-53-5](/img/structure/B2862344.png)
3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a quinoxaline moiety, a common structure in many pharmaceuticals . Quinoxaline is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoxaline derivatives can be synthesized by adopting green chemistry principles . For instance, a study describes the synthesis of 3-carbamoylpropanoic acid derivatives and their evaluation as human PHD-2 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound seems to involve a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .
Scientific Research Applications
Antimicrobial Activity
Compounds containing similar structures have been synthesized and evaluated for their antimicrobial properties. For example, derivatives containing quinoxaline moieties have shown good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential for the development of new antimicrobial agents based on the structural framework of 3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid.
Materials Science
In materials science, the compound's structure can inspire the synthesis of novel materials. For instance, phloretic acid, which shares a phenolic structure, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, leading to materials with promising thermal and thermo-mechanical properties (Trejo-Machin et al., 2017). Such research indicates the potential for derivatives of this compound in developing new polymeric materials.
Chemical Synthesis Methodologies
Research on quinoline and quinoxaline derivatives has contributed significantly to chemical synthesis methodologies. These compounds, including those similar to this compound, have been utilized in various synthetic strategies to create compounds with targeted biological activities. For example, the study of quinoline-3-propanoic acids has provided insights into quality control and analytical methods for active pharmaceutical ingredients, highlighting their potential as scaffolds for antimicrobial drugs (Zubkov et al., 2016).
properties
IUPAC Name |
4-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-5-4-6-12(17(11)22-15(23)9-10-16(24)25)18-19(26)21-14-8-3-2-7-13(14)20-18/h2-8H,9-10H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGOMONWDEHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862262.png)



![4-benzyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2862267.png)


![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2862273.png)




